![molecular formula C16H15N5O2 B292255 (3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292255.png)
(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is a chemical compound that has gained significant attention in scientific research. It has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of ((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been found to have several biochemical and physiological effects. It has been reported to induce oxidative stress, increase the production of reactive oxygen species, and disrupt mitochondrial function. In addition, it has been shown to inhibit the activity of several enzymes involved in cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, the compound also has some limitations for lab experiments. It has been found to be unstable in aqueous solutions and has poor solubility, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on ((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of the compound.
Métodos De Síntesis
The synthesis of ((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione involves the reaction of 2-aminobenzophenone with hydrazine hydrate in the presence of glacial acetic acid. The resulting product is then treated with 2,3-dichloro-1,4-naphthoquinone to obtain the final compound. This synthesis method has been reported to have a good yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
((3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been reported to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Propiedades
Fórmula molecular |
C16H15N5O2 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione |
InChI |
InChI=1S/C16H15N5O2/c22-15-13(19-18-10-6-2-1-3-7-10)14-17-12-9-5-4-8-11(12)16(23)21(14)20-15/h1-3,6-7,18H,4-5,8-9H2,(H,20,22)/b19-13- |
Clave InChI |
VQPAVNIMRWDYIZ-UYRXBGFRSA-N |
SMILES isomérico |
C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=CC=C4)/C(=O)N3 |
SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=O)N3 |
SMILES canónico |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




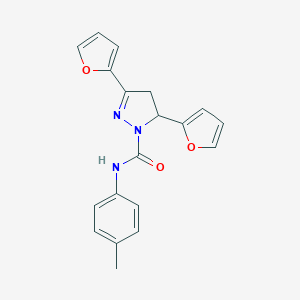
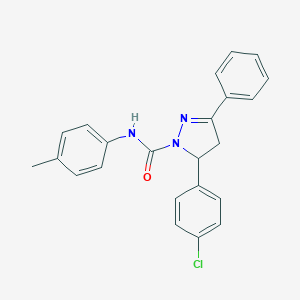
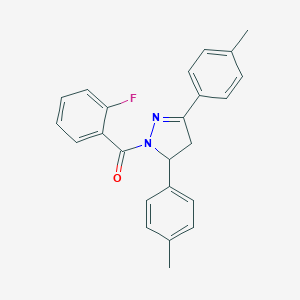
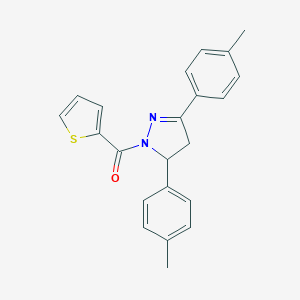
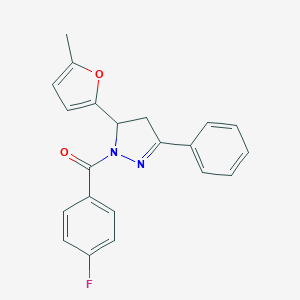



![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292189.png)
![(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292196.png)